3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
Overview
Description
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, also known as F-TMP, is a boron-containing compound with a wide range of applications in scientific research. It is a versatile molecule that has been studied for its potential uses in organic synthesis, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Synthesis and Structural Analysis
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is involved in the synthesis and structural characterization of complex organic compounds. For instance, it serves as an intermediate in the synthesis of boric acid ester compounds with benzene rings, facilitating various substitution reactions. These compounds are analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations complement these analyses, providing insights into molecular structures, electrostatic potentials, and frontier molecular orbitals (P.-Y. Huang et al., 2021).
Organic Electronics and Photovoltaics
In the realm of organic electronics and photovoltaics, derivatives of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol are utilized to create deeply colored polymers with applications in solar cells and light-emitting diodes. Such polymers are synthesized through palladium-catalyzed polycondensation, resulting in materials that exhibit desirable solubility and photophysical properties for electronic applications (Irina Welterlich et al., 2012).
Boron-Based Anion Acceptors
Boron-based compounds derived from 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol act as anion acceptors in fluoride shuttle batteries. These compounds enhance fluoride ion conductivity and solubility, thereby improving battery performance. This is attributed to the increased Lewis acidity of the borate moiety, which facilitates the dissociation of MF salt (CsF) in the electrolyte, enhancing the battery's efficiency and capacity (A. C. Kucuk & T. Abe, 2020).
properties
IUPAC Name |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(15)14-6-7/h5-6H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHFMUZWRDHWKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725460 | |
Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol | |
CAS RN |
1333319-76-8 | |
Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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